2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is an organic compound with a complex structure that integrates a phenolic group, a methoxy substituent, and a pyrazole moiety. The molecular formula of this compound is C15H21N3O2, and it has a molecular weight of 275.35 g/mol. This compound is notable for its potential biological activities, which may include antimicrobial and anti-inflammatory properties, making it relevant in medicinal chemistry and materials science.
This compound can be sourced from various chemical suppliers and is often used in research settings to explore its biological and chemical properties. It is synthesized through multi-step organic reactions, which are detailed further in the synthesis analysis section.
2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is classified as an organic compound due to its carbon-based structure. It belongs to the category of phenolic compounds, specifically those that contain nitrogen heterocycles like pyrazole. Its classification is significant as it influences its reactivity and potential applications in various fields.
The synthesis of 2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Optimization may involve adjusting concentrations and using catalysts to enhance reaction rates.
The molecular structure of 2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol features:
Property | Value |
---|---|
Molecular Formula | C15H21N3O2 |
Molecular Weight | 275.35 g/mol |
IUPAC Name | 2-methoxy-4-{[(1-propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol |
InChI | InChI=1S/C15H21N3O2/c1... |
InChI Key | VMVZIPJDFFYKID-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC |
2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo several types of chemical reactions:
The specific conditions for these reactions depend on factors such as solvent choice, temperature, and catalysts used. For example, oxidation might require strong oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for 2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with biological targets:
Research into its mechanisms indicates that it may affect signaling pathways related to cellular stress responses and immune regulation.
The physical properties include:
Chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves in different environments and applications.
2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0